Cyflumetofen

Catalog No.
S641626
CAS No.
400882-07-7
M.F
C24H24F3NO4
M. Wt
447.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyflumetofen

CAS Number

400882-07-7

Product Name

Cyflumetofen

IUPAC Name

2-methoxyethyl 2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

Molecular Formula

C24H24F3NO4

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C24H24F3NO4/c1-22(2,3)16-9-11-17(12-10-16)23(15-28,21(30)32-14-13-31-4)20(29)18-7-5-6-8-19(18)24(25,26)27/h5-12H,13-14H2,1-4H3

InChI Key

AWSZRJQNBMEZOI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)(C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)OCCOC

Synonyms

2-methoxyethyl-(RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(alpha,alpha,alpha-trifluoro-o-tolyl)propionate, cyflumetofen

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)(C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)OCCOC

Mode of Action:

  • Cyflumetofen is an acaricide, a type of pesticide that specifically targets mites. Its primary mode of action involves inhibiting mitochondria complex II in mites, disrupting their energy production process []. This specific effect is attributed to the de-esterified form of cyflumetofen, known as AB-1 [].

Selectivity:

  • Research has shown that cyflumetofen exhibits high selectivity towards mites and has minimal to no effect on insects, crustaceans, or vertebrates under normal use conditions []. This selectivity is likely due to differences in the activity of the target site, mitochondria complex II, between mites and other organisms [].

Metabolism and Environmental Fate:

  • Studies have investigated the metabolism and environmental fate of cyflumetofen. These studies aim to understand how the compound breaks down in the environment and identify potential degradation products []. This information is crucial for assessing the potential environmental impact of cyflumetofen use.

Safety Research:

  • As with any pesticide, cyflumetofen undergoes rigorous safety testing before being registered for use. These studies assess potential hazards to human health and the environment []. The safety profile of cyflumetofen is evaluated by regulatory agencies like the Environmental Protection Agency (EPA) in the United States and the European Food Safety Authority (EFSA) in Europe.

Cyflumetofen is a novel acaricide primarily used in agriculture to control pest populations, particularly spider mites. Its chemical formula is C₂₄H₂₄F₃NO₄, and it is characterized by a trifluoromethyl group that enhances its efficacy against various arthropods. Cyflumetofen acts by inhibiting the mitochondrial respiratory chain, leading to energy depletion in target organisms. This compound has gained attention for its effectiveness and relatively low toxicity to non-target species when used properly .

Cyflumetofen's acaricidal effect stems from its disruption of mitochondrial function within mites. It inhibits Complex II, an enzyme complex within the electron transport chain, thereby hindering cellular respiration and energy production in mites [, ]. This mode of action (IRAC code: 25A) is distinct from many existing acaricides, contributing to its effectiveness against resistant mite populations [].

While cyflumetofen demonstrates selective toxicity towards mites, some safety considerations exist:

  • Acute Toxicity: Studies suggest moderate acute oral and dermal toxicity in mammals [].
  • Environmental Impact: As with any pesticide, proper application and adherence to regulations are crucial to minimize environmental impact [].

Cyflumetofen undergoes various chemical transformations, particularly hydrolysis and conjugation reactions. In aqueous environments, it follows first-order kinetics, with half-lives ranging from 1.2 hours to 23.3 days depending on conditions such as pH and temperature . Major reactions involve the trifluorotolyl ring, where glutathione conjugation occurs at the carboxyl group, which may lead to the formation of mercapturic acid derivatives . These reactions are crucial for understanding its environmental persistence and degradation pathways.

The biological activity of cyflumetofen is primarily linked to its role as an acaricide. It exhibits high toxicity towards various mite species while demonstrating lower toxicity to beneficial insects and mammals. Studies indicate that cyflumetofen can cause allergic skin reactions in humans and may be harmful if inhaled . Its selective toxicity profile makes it a valuable tool in integrated pest management strategies.

The synthesis of cyflumetofen typically involves multi-step organic reactions starting from readily available precursors. The process includes the formation of key intermediates through nucleophilic substitutions and cyclization reactions. Specific methods may vary among manufacturers, but they generally aim to optimize yield and purity while minimizing environmental impact. Detailed synthetic routes often involve protecting group strategies to ensure regioselectivity during functionalization steps .

Cyflumetofen is predominantly used in agriculture as a pesticide to manage mite populations on crops such as apples, grapes, and ornamental plants. Its application helps improve crop yield and quality by effectively controlling pest infestations without adversely affecting beneficial organisms when applied according to guidelines . Additionally, research is ongoing into its potential use in other fields such as veterinary medicine due to its selective action against specific ectoparasites.

Studies on the interactions of cyflumetofen with other chemicals reveal that it can be affected by various environmental factors including pH, temperature, and the presence of organic matter. For instance, its degradation rates can be influenced by redox conditions in groundwater systems . Furthermore, interaction with other pesticides may lead to synergistic or antagonistic effects on efficacy and toxicity profiles .

Cyflumetofen shares structural similarities with several other acaricides and insecticides. Here are a few notable compounds:

Compound NameChemical FormulaUnique Features
AbamectinC₁₈H₃₃O₁₄Broad-spectrum insecticide; derived from soil bacteria
SpirodiclofenC₂₁H₂₃ClF₃O₂Unique mode of action targeting lipid synthesis
BifenazateC₁₈H₁₈N₂O₂Acts as a miticide with different metabolic pathways

Uniqueness of Cyflumetofen: Cyflumetofen's trifluoromethyl group provides enhanced potency against specific pests while maintaining lower toxicity levels for non-target species compared to these similar compounds. Its selective action allows for effective pest management strategies that align with sustainable agricultural practices.

XLogP3

5.5

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (98.98%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (98.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Acaricides

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

400882-07-7

Wikipedia

Cyflumetofen

Use Classification

Agrochemicals -> Acaricides

Dates

Modify: 2023-08-15

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